molecular formula C19H19FN4O3 B14976455 N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14976455
M. Wt: 370.4 g/mol
InChI Key: RSYYMNFJNLMRRW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features two aromatic rings substituted with various functional groups, including methoxy, fluoro, and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring:

    Substitution reactions: The aromatic rings are functionalized with methoxy, fluoro, and methyl groups through various substitution reactions.

    Amide formation: The final step involves the formation of the carboxamide group through a reaction between an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

    Rufinamide: An anticonvulsant drug with a triazole ring, used to treat epilepsy.

    Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C19H19FN4O3/c1-11-5-6-13(9-15(11)20)24-12(2)18(22-23-24)19(25)21-16-8-7-14(26-3)10-17(16)27-4/h5-10H,1-4H3,(H,21,25)

InChI Key

RSYYMNFJNLMRRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)F

Origin of Product

United States

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